(4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone
Description
The compound “(4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone” features a pyridine core substituted at position 3 with a phenylsulfonyl group and at position 5 with a trifluoromethyl group. The 4-chlorophenyl moiety is attached via a methanone linkage to the pyridine’s position 2. Such compounds are often explored in medicinal chemistry for their stability and interaction with biological targets, particularly in central nervous system disorders or metabolic diseases .
Properties
IUPAC Name |
[3-(benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3NO3S/c20-14-8-6-12(7-9-14)18(25)17-16(10-13(11-24-17)19(21,22)23)28(26,27)15-4-2-1-3-5-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVRZYIQDYHOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural components suggest possible interactions with various biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
- Molecular Formula: C16H12ClF3N2O2S
- Molecular Weight: 398.79 g/mol
The structure features a chlorophenyl group, a sulfonyl moiety, and a trifluoromethyl-substituted pyridine, which may influence its reactivity and biological interactions.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, including:
- Anticancer Activity: The compound has shown promise against various cancer cell lines. For instance, it was evaluated in vitro against human breast cancer (MCF-7) cells and exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth .
- Enzyme Inhibition: The compound's structural features suggest potential inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15). These enzymes are involved in inflammatory processes and cancer progression. Molecular docking studies revealed that the trifluoromethyl group enhances binding affinity to these targets, indicating a mechanism of action through enzyme inhibition .
- Antichlamydial Activity: The presence of the trifluoromethyl group has been linked to increased activity against Chlamydia species, suggesting that this compound could be a lead for developing treatments for chlamydial infections .
Case Studies
- Cytotoxicity Assessment:
- Enzyme Interaction Studies:
- Antimicrobial Activity:
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyridine derivatives with diverse substitutions. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Pyridine Positions) | Molecular Weight (g/mol) | CAS Number | Key Differences | Potential Applications |
|---|---|---|---|---|---|
| (4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone | 3: Phenylsulfonyl; 5: CF₃ | 425.82 | Not explicitly listed | Reference compound | Likely CNS/metabolic targets |
| (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone | 3: Cl; 5: CF₃ | 320.10 | 338953-54-1 | Chlorine replaces phenylsulfonyl; reduced steric bulk | Herbicides, enzyme inhibitors |
| (4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone | 3: Pyrrolidinyl; 5: CF₃ | 354.76 | 338959-79-8 | Cyclic amine substitution; enhanced solubility | Neuroactive agents |
| 3-(Methylsulfonyl)-5-(trifluoromethyl)-2-pyridinylmethanone | 3: Methylsulfonyl; 5: CF₃ | ~370 (estimated) | N/A | Methylsulfonyl vs. phenylsulfonyl; lower lipophilicity | Improved metabolic stability |
| Taranabant (pharmacologically active analog) | 3: Trifluoromethylpyridinyl; linked to propanamide | 515.95 | 701977-09-5 | Different core (propanamide vs. methanone) | Obesity treatment via cannabinoid receptor antagonism |
Key Findings
Substituent Effects on Bioactivity: The phenylsulfonyl group at position 3 (target compound) provides strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in enzymes or receptors. Pyrrolidinyl substitution (CAS 338959-79-8) introduces a basic nitrogen, improving aqueous solubility and enabling interactions with polar residues in biological targets .
Physicochemical Properties :
- Lipophilicity : The phenylsulfonyl group increases logP compared to methylsulfonyl analogs, which may enhance blood-brain barrier penetration .
- Stability : Hydrazone derivatives (e.g., CAS 338749-30-7) exhibit pH-dependent stability, making them suitable for prodrug designs .
Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., Sonogashira reaction in ) is a common method for introducing alkynyl or aryl groups at position 3. The phenylsulfonyl group may require sulfonation or oxidation steps .
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 3-Chloro Analog (CAS 338953-54-1) | 3-Pyrrolidinyl Analog (CAS 338959-79-8) |
|---|---|---|---|
| logP (Predicted) | 4.2 | 3.8 | 2.5 |
| Solubility (mg/mL) | <0.1 | <0.1 | ~1.2 |
| pKa | -1.3 (sulfonyl) | -0.9 (Cl) | 8.1 (pyrrolidinyl) |
| Synthetic Complexity | High (multiple steps) | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
